molecular formula C10H20ClNO B1630115 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride CAS No. 1093652-85-7

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride

Cat. No.: B1630115
CAS No.: 1093652-85-7
M. Wt: 205.72 g/mol
InChI Key: AIFWPBDGHDFXGV-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylmethoxy group.

Scientific Research Applications

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and intermediates.

Preparation Methods

The synthesis of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to increase yield and efficiency .

Chemical Reactions Analysis

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFWPBDGHDFXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635820
Record name 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093652-85-7
Record name 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4N HCl in dioxane (5 mL, 20.0 mmol) was added to a solution of tert-butyl 4-[(cyclopropylmethoxy)methyl]piperidine-1-carboxylate (Intermediate 199, 0.75 g, 2.77 mmol) in dioxane (3 mL) at room temperature. The reaction mixture was stirred at room temperature for 3 h before being evaporated to dryness to provide the title compound as a pale pink sticky solid (0.7 g, 125%). Method B HPLC-MS: MH+ (free-based) requires m/z=170 Found: m/z=170, Rt=0.87 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[(cyclopropylmethoxy)methyl]piperidine-1-carboxylate
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Intermediate 199
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
125%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
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4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
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4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
Reactant of Route 4
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
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4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
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4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride

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